Tetraphenylphosphonium phenolate

Catalog No.
S762319
CAS No.
15464-47-8
M.F
C30H25OP
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraphenylphosphonium phenolate

CAS Number

15464-47-8

Product Name

Tetraphenylphosphonium phenolate

IUPAC Name

tetraphenylphosphanium;phenoxide

Molecular Formula

C30H25OP

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C24H20P.C6H6O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-6-4-2-1-3-5-6/h1-20H;1-5,7H/q+1;/p-1

InChI Key

ZLLNYWQSSYUXJM-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Organic Synthesis:

  • Phase-transfer catalyst: TPP can be used as a phase-transfer catalyst in biphasic reactions. These reactions involve two immiscible liquid phases, typically an organic phase and an aqueous phase. TPP helps transfer reactants between the two phases, facilitating the reaction. Source: )
  • Precursor for other organophosphonium compounds: TPP can be used as a starting material for the synthesis of other organophosphonium compounds, which have various applications in organic chemistry, such as medicinal chemistry and materials science. Source:

Material Science:

  • Ionic liquids: TPP can be incorporated into the design of ionic liquids, which are salts with melting points below 100°C. These liquids have unique properties, such as high thermal stability and good conductivity, making them useful in various applications, including electrolytes in batteries and lubricants. Source:
  • Metal-organic frameworks (MOFs): TPP can be used as a linker in the synthesis of MOFs. MOFs are a class of porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. Source: )

Analytical Chemistry:

  • Ion-pairing agent: TPP can be used as an ion-pairing agent in chromatography. Ion-pairing agents can improve the separation of charged molecules by altering their interactions with the stationary phase in the chromatography column. Source:

TPP is an ionic compound formed by the reaction of tetraphenylphosphonium (TPP+) cation and phenolate (C6H5O-) anion []. It has the chemical formula (C6H5)4P(OC6H5).

TPP can be synthesized in the lab from various starting materials [, ]. While its specific origins are not as relevant for scientific research, its synthesis and properties are well documented.


Molecular Structure Analysis

TPP's structure consists of two main parts:

  • The tetraphenylphosphonium cation (TPP+) is a bulky, positively charged ion with four phenyl (C6H5) groups attached to a central phosphorus atom [].
  • The phenolate anion (C6H5O-) is a negatively charged ion derived from phenol (C6H5OH) where a hydrogen atom is replaced by a hydroxyl group (OH) [].

The interesting aspect of TPP's structure is the combination of a bulky, hydrophobic cation with a more hydrophilic anion. This gives TPP unique properties that make it useful in various research applications [, ].


Chemical Reactions Analysis

Synthesis of TPP is typically achieved by reacting tetraphenylphosphonium chloride (TPPCl) with sodium phenolate (NaOC6H5) []. The balanced chemical equation is:

(C6H5)4PCl + NaOC6H5 -> (C6H5)4POC6H5 + NaCl


Physical And Chemical Properties Analysis

Reported physical properties of TPP include []:

  • Melting point: >300 °C
  • Color: White to yellowish powder
  • Solubility: Soluble in some organic solvents like dichloromethane and acetonitrile

  • Epoxide Ring-Opening: In a notable reaction mechanism, tetraphenylphosphonium phenolate acts as a nucleophile that attacks epoxide compounds, facilitating their ring-opening. This reaction involves the formation of a phenoxide ion that subsequently regenerates the tetraphenylphosphonium species .
  • Transesterification: The compound has been utilized as a catalyst in transesterification reactions, particularly in the production of thermoplastic polycarbonates. Its liquid formulation at room temperature enhances its utility in these processes .

Tetraphenylphosphonium phenolate can be synthesized through various methods:

  • Direct Reaction of Tetraphenylphosphine and Phenol: A common method involves reacting tetraphenylphosphine with phenol in the presence of a base such as sodium hydroxide. This reaction typically occurs under controlled conditions, such as specific temperatures and pH levels, to optimize yield .
  • Multi-Step Synthetic Routes: Alternative synthesis routes may involve multiple steps using solvents like methanol or 1,2-dimethoxyethane under varying pH conditions to facilitate the formation of the desired product .

Tetraphenylphosphonium phenolate finds application across several fields:

  • Catalysis: It serves as an effective catalyst in organic reactions, including transesterification and polymerization processes.
  • Chemical Synthesis: Due to its nucleophilic properties, it is utilized in synthesizing complex organic molecules, particularly in reactions involving epoxides and phenolic compounds.
  • Liquid Formulations: The compound can be formulated into liquid catalysts that remain stable at room temperature, enhancing its practicality for industrial applications .

Interaction studies involving tetraphenylphosphonium phenolate often focus on its reactivity with various substrates in organic synthesis. For instance, investigations into its role in catalyzing ring-opening reactions highlight how it interacts with epoxides and other electrophiles. The mechanism of these interactions typically involves the formation of transient species that facilitate subsequent chemical transformations .

Tetraphenylphosphonium phenolate shares similarities with several related compounds, each possessing unique properties:

Compound NameStructureNotable Properties
TriphenylphosphineC₁₈H₁₅PCommonly used as a ligand and reducing agent
TetraphenylborateC₂₄H₂₁BActs as a strong Lewis acid
PhenolC₆H₆OA key starting material in organic synthesis
Benzyltriphenylphosphonium chlorideC₂₁H₁₈ClPUsed in organic synthesis and as a reagent

Uniqueness of Tetraphenylphosphonium Phenolate

Tetraphenylphosphonium phenolate stands out due to its dual functionality as both a cationic and anionic species, allowing it to participate effectively in nucleophilic substitutions and catalysis. Its ability to form stable liquid formulations at room temperature further enhances its applicability compared to similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

15464-47-8

Dates

Modify: 2023-08-15

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